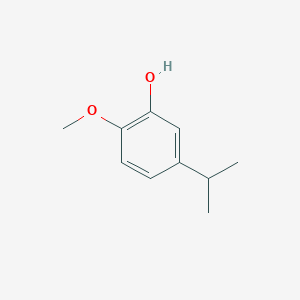

2-Methoxy-5-(propan-2-YL)phenol

説明

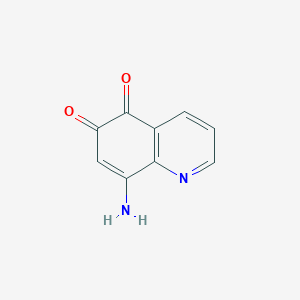

“2-Methoxy-5-(propan-2-YL)phenol” is a phenol derivative with a molecular formula of C10H14O2 . It is also known as carvacrol, which is a colorless, clear, viscous liquid with a characteristic odor and taste (oregano). It has antimicrobial properties and is used as a food additive .

Synthesis Analysis

Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Many synthesis methods have been developed for phenol derivatives, with conventional strategies focusing on functionalizing and transforming functional groups around the aromatic ring .Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-(propan-2-YL)phenol” can be analyzed using its molecular formula C10H14O2 . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Methoxy-5-(propan-2-YL)phenol” include a molecular weight of 166.22 . More detailed properties such as boiling point, density, etc., were not found in the search results.科学的研究の応用

Mechanisms of Lignin Acidolysis

The study by Yokoyama (2015) explores the acidolysis of lignin, particularly focusing on the cleavage of the β-O-4 bond, a common linkage in lignin. The research highlights the role of compounds similar to 2-Methoxy-5-(propan-2-yl)phenol in understanding the acidolysis mechanism, crucial for lignin valorization and the development of sustainable chemical processes. The findings suggest that the presence of specific functional groups significantly influences the reaction pathway and efficiency, demonstrating the compound's importance in renewable resource utilization and environmental chemistry T. Yokoyama, 2015.

Anticancer Properties

Research by Zari, Zari, and Hakeem (2021) delves into the anticancer properties of eugenol, highlighting its potential in conventional cancer treatment alternatives. The study outlines eugenol's multifaceted mechanisms, including cell death induction, cell cycle arrest, and inhibition of cancer cell migration, metastasis, and angiogenesis. This comprehensive review underscores eugenol's versatility as a natural compound with promising therapeutic applications in oncology, offering insights into its integration into cancer management strategies Ali Zari, Talal A. Zari, K. Hakeem, 2021.

Atmospheric Reactivity of Methoxyphenols

The atmospheric reactivity of methoxyphenols, including 2-Methoxy-5-(propan-2-yl)phenol, is reviewed by Liu, Chen, and Chen (2022), focusing on their degradation pathways and secondary organic aerosol (SOA) formation potential. This work is pivotal in understanding the environmental impact of biomass burning emissions, where methoxyphenols serve as tracers. The review covers gas-phase, particle-phase, and aqueous-phase reactions, shedding light on the compounds' roles in air quality and climate change. The comprehensive analysis suggests that methoxyphenols have significant SOA formation potentials, emphasizing the need for further studies on their atmospheric fate and implications for environmental health Changgeng Liu, Dandan Chen, Xiao’e Chen, 2022.

Safety And Hazards

将来の方向性

Phenol derivatives, including “2-Methoxy-5-(propan-2-YL)phenol”, have been widely researched due to their high potential for synthesizing bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants . They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .

特性

IUPAC Name |

2-methoxy-5-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-7(2)8-4-5-10(12-3)9(11)6-8/h4-7,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGISUJYQPUIDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701299469 | |

| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-5-(propan-2-YL)phenol | |

CAS RN |

499-79-6 | |

| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-5-(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701299469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B3352627.png)

![1,2,3,4,11,11a-Hexahydro-pyrazino[1,2-b]isoquinolin-6-one](/img/structure/B3352628.png)

![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)